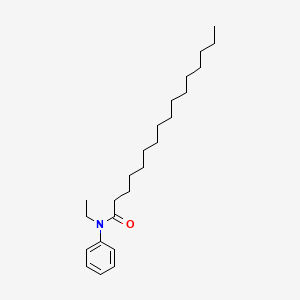
N-Ethyl-N-phenylhexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-phenylhexadecanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom of the hexadecanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-phenylhexadecanamide can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with N-ethyl-N-phenylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to form the amide. The reaction conditions often require heating and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-phenylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide to the corresponding amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to various substituted aromatic compounds.
Scientific Research Applications
N-Ethyl-N-phenylhexadecanamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-phenylhexadecanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-phenylhexadecanamide: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-phenylpentadecanamide: Similar structure but with a shorter carbon chain.
N-Ethyl-N-phenylheptadecanamide: Similar structure but with a longer carbon chain.
Uniqueness
N-Ethyl-N-phenylhexadecanamide is unique due to its specific combination of an ethyl group and a phenyl group attached to the nitrogen atom, along with a hexadecanamide backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
90097-05-5 |
|---|---|
Molecular Formula |
C24H41NO |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
N-ethyl-N-phenylhexadecanamide |
InChI |
InChI=1S/C24H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25(4-2)23-20-17-16-18-21-23/h16-18,20-21H,3-15,19,22H2,1-2H3 |
InChI Key |
HBXRWLFVAHBEKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















